1-(2-Phenoxyphenyl)piperazine
Overview
Description
1-(2-Phenoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenoxy group attached to the phenyl ring, which is further connected to the piperazine moiety. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
The synthesis of 1-(2-phenoxyphenyl)piperazine can be achieved through several routes. One common method involves the reaction of 2-phenoxyaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the compound.
Chemical Reactions Analysis
1-(2-phenoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield nitro derivatives, while halogenation would produce halogenated compounds.
Scientific Research Applications
1-(2-phenoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The compound’s effects are mediated through pathways involving neurotransmitter receptors, such as serotonin and dopamine receptors .
Comparison with Similar Compounds
1-(2-phenoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Similar in structure but lacks the phenoxy group, leading to different pharmacological properties.
1-(3-chlorophenyl)piperazine: Contains a chlorine atom on the phenyl ring, which alters its chemical reactivity and biological activity.
1-(4-methylphenyl)piperazine: Features a methyl group on the phenyl ring, resulting in distinct pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(2-phenoxyphenyl)piperazine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 |
InChI Key |
VAXHGPCUAFNAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.